ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate
CAS No.: 695194-33-3
Cat. No.: VC6571887
Molecular Formula: C19H14N2O7
Molecular Weight: 382.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695194-33-3 |
|---|---|
| Molecular Formula | C19H14N2O7 |
| Molecular Weight | 382.328 |
| IUPAC Name | ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C19H14N2O7/c1-2-27-18(23)11-3-5-13(6-4-11)20-17(22)15-10-12-9-14(21(25)26)7-8-16(12)28-19(15)24/h3-10H,2H2,1H3,(H,20,22) |
| Standard InChI Key | DFXYGQZJSLTJGV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Introduction
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate is a synthetic organic compound that belongs to the chromone family, which is known for its diverse biological activities. This compound is specifically designed with a nitro substituent at the 6-position of the chromone ring, which is linked to a benzoate moiety through an amide bond. The presence of the nitro group and the chromone structure suggests potential biological activities, such as antimicrobial or antiviral properties.
Synthesis
The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate typically involves the reaction of a chromone derivative with an appropriate benzoic acid derivative in the presence of a coupling agent. The specific steps and conditions may vary depending on the starting materials and desired yield. Generally, such syntheses are carried out under mild conditions to preserve the sensitive chromone ring .
Spectroscopic Characterization
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for characterizing the compound. For similar compounds, the ¹H NMR spectrum typically shows signals corresponding to the ethyl group, aromatic protons, and the amide proton. The IR spectrum would reveal absorption bands characteristic of the nitro group, amide linkage, and ester functionality .
Biological Activity
While specific biological activity data for ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate are not detailed in the available literature, compounds with similar structures have shown potential in various biological assays. For instance, chromone derivatives are known for their antimicrobial, antiviral, and antihistaminic activities . The presence of a nitro group could enhance certain biological properties, but detailed studies would be necessary to confirm this.
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